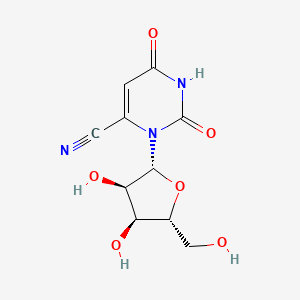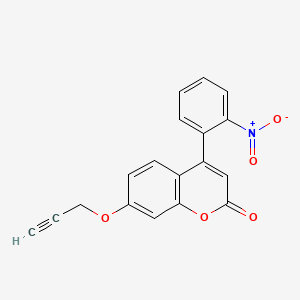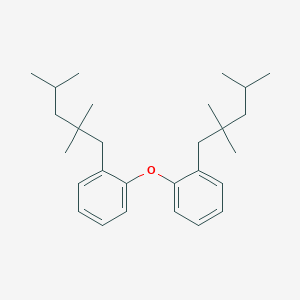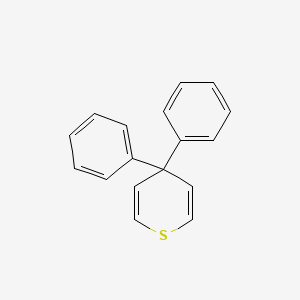
4,4-Diphenyl-4H-thiopyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Diphenyl-4H-thiopyran is a heterocyclic compound characterized by a sulfur atom in a six-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diphenyl-4H-thiopyran typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of diphenylacetylene with sulfur in the presence of a catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions: 4,4-Diphenyl-4H-thiopyran undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thiopyran ring into sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the thiopyran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, reduced thiopyrans
Substitution: Functionalized thiopyrans with various substituents
Scientific Research Applications
4,4-Diphenyl-4H-thiopyran has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties aims to develop new therapeutic agents.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photoactive compounds.
Mechanism of Action
The mechanism by which 4,4-Diphenyl-4H-thiopyran exerts its effects depends on the specific application. In chemical reactions, the sulfur atom in the thiopyran ring can participate in various interactions, including coordination with metals and nucleophilic attacks. In biological systems, its derivatives may interact with cellular targets, such as enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
- 2,6-Diphenyl-4H-thiopyran-4-one
- 2,4,4,6-Tetraphenyl-4H-thiopyran
- 4H-Thiopyran-4-one, 2,6-diphenyl-, 1,1-dioxide
Comparison: 4,4-Diphenyl-4H-thiopyran is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties
Properties
CAS No. |
65783-77-9 |
|---|---|
Molecular Formula |
C17H14S |
Molecular Weight |
250.4 g/mol |
IUPAC Name |
4,4-diphenylthiopyran |
InChI |
InChI=1S/C17H14S/c1-3-7-15(8-4-1)17(11-13-18-14-12-17)16-9-5-2-6-10-16/h1-14H |
InChI Key |
XETWYPXDYCNUHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C=CSC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





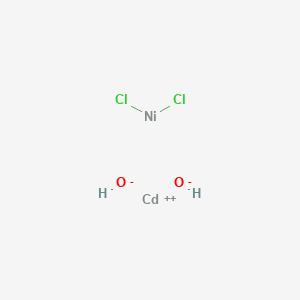
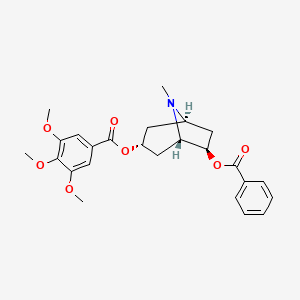
![3-[(2-Methoxyphenyl)methylidene]-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B14463874.png)
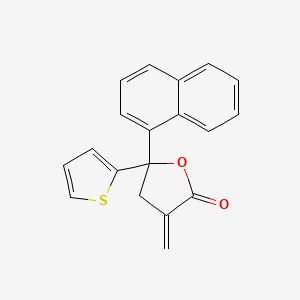

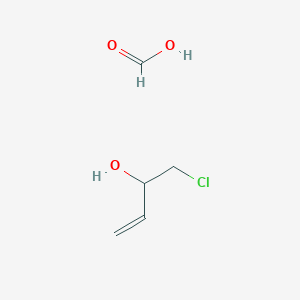
![3-Methoxy-7-(methoxymethyl)-3-borabicyclo[3.3.1]non-6-ene](/img/structure/B14463888.png)
